N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Ureido Group Introduction:
Final Coupling: The final step involves coupling the thiazole derivative with the appropriate acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: can be compared with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12-3-6-14(7-4-12)23-19(27)25-20-24-16(11-28-20)10-18(26)22-15-8-5-13(2)17(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPHPHYEERQMOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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